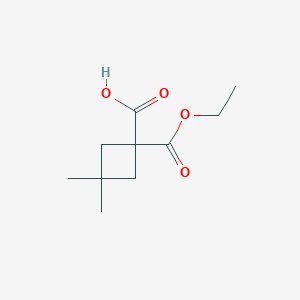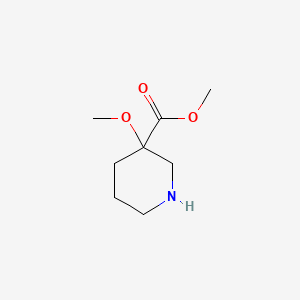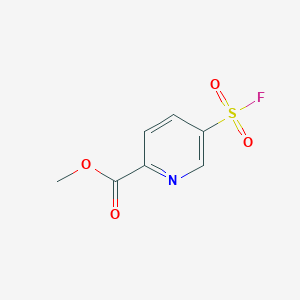
Methyl 5-(fluorosulfonyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(fluorosulfonyl)picolinate is a fluorinated organic compound that belongs to the class of picolinates. Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid. The presence of the fluorosulfonyl group in this compound makes it particularly interesting for various chemical applications due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(fluorosulfonyl)picolinate typically involves the introduction of the fluorosulfonyl group into the picolinate structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and allows for the incorporation of the fluorosulfonyl group into a wide range of complex molecules .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation reactions using specialized equipment to handle the reactive intermediates and ensure safety. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(fluorosulfonyl)picolinate can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Addition Reactions: The double bonds in the pyridine ring can undergo addition reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions may involve the use of bases or acids to facilitate the reaction.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Applications De Recherche Scientifique
Methyl 5-(fluorosulfonyl)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Mécanisme D'action
The mechanism by which Methyl 5-(fluorosulfonyl)picolinate exerts its effects is largely dependent on the specific application. In chemical reactions, the fluorosulfonyl group acts as an electrophilic center, facilitating various substitution and addition reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent modification or non-covalent interactions.
Comparaison Avec Des Composés Similaires
Halauxifen-methyl: A picolinate herbicide with a different substituent group.
Florpyrauxifen-benzyl: Another picolinate herbicide with unique properties.
Sulfonyl Fluorides: Compounds with similar fluorosulfonyl groups but different core structures.
Uniqueness: Methyl 5-(fluorosulfonyl)picolinate is unique due to the combination of the picolinate structure with the fluorosulfonyl group. This combination imparts specific reactivity and stability, making it valuable for various applications in synthesis, biology, and industry.
Propriétés
Formule moléculaire |
C7H6FNO4S |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
methyl 5-fluorosulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H6FNO4S/c1-13-7(10)6-3-2-5(4-9-6)14(8,11)12/h2-4H,1H3 |
Clé InChI |
RHRQOISKKIORIS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C(C=C1)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B13643072.png)
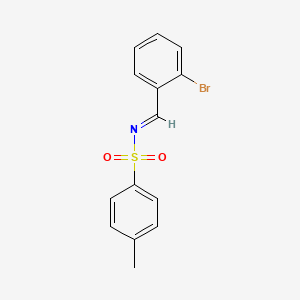

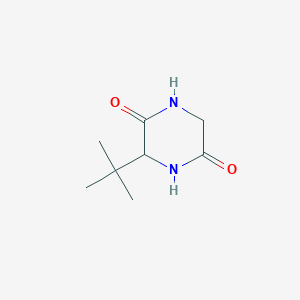
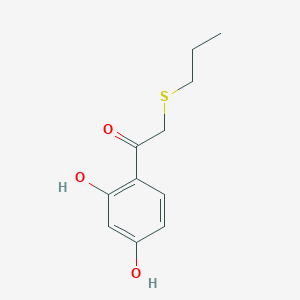
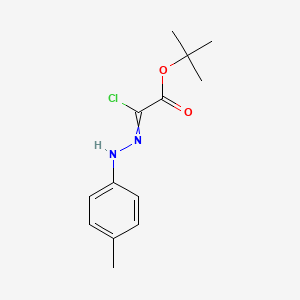
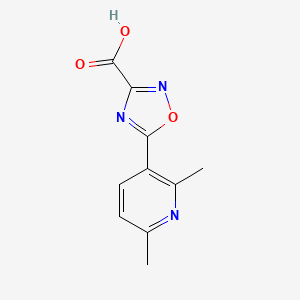
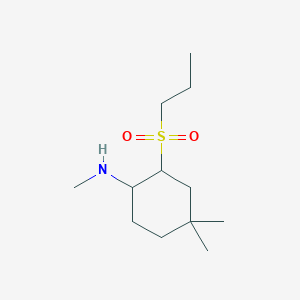

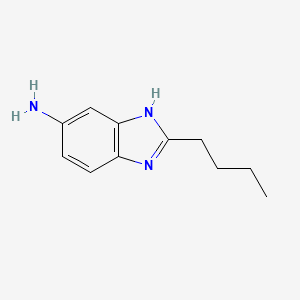
![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-](/img/structure/B13643133.png)
